2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine is a complex organic compound that features a morpholine ring, a thiophene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a condensation reaction involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions.
Final Assembly: The final step involves the coupling of the morpholine and thiophene intermediates with a suitable amine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, often using alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-morpholino-N-(thiophen-2-ylmethyl)propan-1-amine
- 2-Methyl-2-morpholino-N-(furan-3-ylmethyl)propan-1-amine
- 2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine
Uniqueness
2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine is unique due to the specific positioning of the thiophene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the morpholine and thiophene rings provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
Molecular Formula |
C13H22N2OS |
---|---|
Molecular Weight |
254.39 g/mol |
IUPAC Name |
2-methyl-2-morpholin-4-yl-N-(thiophen-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C13H22N2OS/c1-13(2,15-4-6-16-7-5-15)11-14-9-12-3-8-17-10-12/h3,8,10,14H,4-7,9,11H2,1-2H3 |
InChI Key |
UYVQQVHXAZFADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CSC=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.